2-(Trifluoromethyl)-1,3-oxazolidine

Description

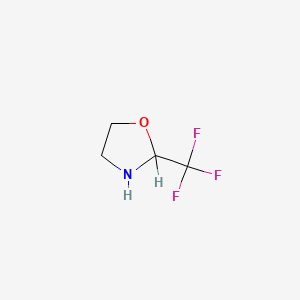

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPSIMNHRRIBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953270 | |

| Record name | 2-(Trifluoromethyl)-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31185-54-3 | |

| Record name | Oxazolidine, 2-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1,3-oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-(Trifluoromethyl)-1,3-oxazolidine

This compound is a heterocyclic compound of significant interest to researchers and drug development professionals. Its structure combines the versatile oxazolidine scaffold with the powerful trifluoromethyl (CF₃) group. While the parent oxazolidine ring system is a foundational element in many bioactive molecules, the incorporation of a CF₃ group at the 2-position dramatically enhances its physicochemical properties, making it a valuable building block for creating advanced therapeutic agents.[1][2]

This guide provides a comprehensive technical overview of this compound, covering its core chemical identity, synthesis, unique properties, and critical applications, particularly its role as a hydrolytically stable proline surrogate in peptide and drug design.[3][4]

Core Identification:

-

Systematic IUPAC Name: this compound

-

CAS Number: A specific CAS number for this parent compound is not consistently cited in major databases. Researchers should refer to specific derivatives or supplier data.

-

MDL Number: MFCD01709803[5]

Physicochemical and Structural Data

The properties of this compound are largely defined by its trifluoromethyl substituent, which imparts high metabolic stability and modulates lipophilicity.[6][7]

| Property | Data | Source(s) |

| Molecular Formula | C₄H₆F₃NO | [8][9] |

| Molecular Weight | 141.09 g/mol | [8] |

| Appearance | Varies by synthesis and purity | N/A |

| Key Structural Feature | Five-membered oxazolidine ring | [1] |

| Key Substituent | Trifluoromethyl (CF₃) group at C-2 | [3][4] |

Synthesis and Chemical Reactivity: A Tale of Stability

The synthesis of 2-(trifluoromethyl)-1,3-oxazolidines is efficiently achieved through a condensation reaction. This process underscores the strategic chemical choices made to create a stable and useful molecule.

Causality in Synthesis: The Condensation Pathway

The most common and effective route involves the condensation of an amino alcohol, typically a serine ester, with a trifluoromethyl carbonyl source like trifluoroacetaldehyde hemiacetal.[3][10]

The use of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is a critical experimental choice. It facilitates the reaction and preferentially drives the formation of the more stable trans diastereomer.[4][10]

Reactivity and Unprecedented Stability

The defining characteristic of this molecule is its exceptional stability, which directly results from the potent electron-withdrawing nature of the trifluoromethyl group.[4]

-

Hydrolytic Stability: Unlike many standard oxazolidines formed from aldehydes, which are susceptible to hydrolysis, the 2-CF₃ variant is remarkably stable against ring-opening.[1][4] This stability is paramount for its use in biological systems and for long-term storage.

-

Configurational Integrity: The high barrier to ring-opening prevents epimerization at the C-2 position, ensuring the molecule remains configurationally stable.[4][10]

-

N-Acylation: Despite the deactivating effect of the CF₃ group on the ring's nitrogen atom, N-acylation reactions can be performed efficiently. This allows for the incorporation of the Tfm-pseudoproline moiety into larger peptide chains or complex molecules.[3][4]

Applications in Drug Development: The Power of Fluorination

The strategic incorporation of fluorine is a cornerstone of modern drug design, and this compound is a prime example of this principle in action.[2][11] Its primary application is as a proline surrogate , where it replaces natural proline residues in peptides to confer advantageous properties.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450.[2][6] This can significantly increase a drug's half-life and bioavailability.

-

Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[2][7] This is a critical factor for improving oral absorption and penetration of the blood-brain barrier.

-

Binding Affinity: The strong dipole moment and steric profile of the CF₃ group can alter a molecule's conformation and electronic properties, leading to improved binding affinity and selectivity for its biological target.[2][6]

Experimental Protocol: Synthesis of a Tfm-Pseudoproline Ester

This protocol is a representative example for the synthesis of a this compound derivative from an N-Boc-serine methyl ester, based on established methodologies.[4][10]

Objective: To synthesize (2S,4S)-methyl 2-(trifluoromethyl)oxazolidine-4-carboxylate.

Materials:

-

N-Boc-serine methyl ester

-

Trifluoroacetaldehyde ethyl hemiacetal

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of N-Boc-serine methyl ester (1.0 eq) in anhydrous dichloromethane, add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq).

-

Catalysis: Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the reaction mixture. Causality Check: The acidic catalyst is essential to promote the condensation and subsequent cyclization.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 10 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired trans oxazolidine product.

-

Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity. The trans configuration can be confirmed by Nuclear Overhauser Effect (NOE) experiments.[10]

Safety and Handling

While a specific, comprehensive toxicological profile for this compound is not thoroughly established, standard laboratory precautions for handling fluorinated organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[12]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Spills and Disposal: In case of a spill, collect the material using an absorbent and dispose of it as hazardous chemical waste in accordance with local regulations. Do not allow the chemical to enter drains.

Conclusion

This compound stands out as a highly engineered molecular scaffold. Its synthesis is straightforward, and the resulting structure offers a rare combination of conformational rigidity and exceptional hydrolytic and metabolic stability. For researchers in medicinal chemistry and peptide science, it represents a validated and powerful tool for enhancing the drug-like properties of next-generation therapeutics, effectively serving as a superior surrogate for proline in contexts where stability is paramount.

References

-

Broussy, S., et al. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. HAL Open Science. Available at: [Link]

-

Broussy, S., et al. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. The Journal of Organic Chemistry, 75(12), 4219–4225. Available at: [Link]

-

American Chemical Society Publications. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. ACS Publications. Available at: [Link]

-

PubChem. 2H-1,3-Oxazocine, hexahydro-2-(trifluoromethyl)-. PubChem. Available at: [Link]

-

Carl ROTH. (2023). Safety data sheet. Carl ROTH. Available at: [Link]

-

PubChemLite. This compound (C4H6F3NO). PubChemLite. Available at: [Link]

-

Chemsigma. 4-(trifluoromethyl)-1,3-oxazolidin-2-one [162684-84-6]. Chemsigma. Available at: [Link]

-

Das, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Wikipedia. Oxazolidine. Wikipedia. Available at: [Link]

-

ChemSynthesis. 2-phenyl-1,3-oxazolidine. ChemSynthesis. Available at: [Link]

-

ResearchGate. (2024). (a) Synthesis of N-trifluoromethyl oxazolidinones through... ResearchGate. Available at: [Link]

-

Chaumont, P., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. InnoPharmChem. Available at: [Link]

-

Boyarskaya, I.A., et al. (2022). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. NIH. Available at: [Link]

-

Wikipedia. 2-Oxazolidinone. Wikipedia. Available at: [Link]

-

ResearchGate. (2025). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. Available at: [Link]

-

Mezo, A.C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Al-Sayah, M.A., et al. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. Available at: [Link]

-

PubChem. 4-(Difluoromethyl)-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

Sources

- 1. Oxazolidine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chiralen.com [chiralen.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. scbt.com [scbt.com]

- 9. PubChemLite - this compound (C4H6F3NO) [pubchemlite.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.ie [fishersci.ie]

- 13. carlroth.com [carlroth.com]

Stability of the 2-(Trifluoromethyl)-1,3-Oxazolidine Ring: An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Advantage of the 2-(Trifluoromethyl)-1,3-Oxazolidine Moiety in Medicinal Chemistry

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the this compound ring system has emerged as a particularly valuable scaffold. This heterocyclic motif is increasingly utilized by medicinal chemists to enhance metabolic stability, fine-tune lipophilicity, and improve the overall druggability of a molecule. This guide provides a comprehensive technical overview of the exceptional stability of the this compound ring, offering insights into its chemical behavior under various stress conditions and outlining robust methodologies for its evaluation.

The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position of the oxazolidine ring confers a remarkable degree of hydrolytic and configurational stability.[1] This enhanced stability is a direct consequence of the potent electron-withdrawing nature of the trifluoromethyl group, which significantly alters the electronic characteristics of the heterocyclic ring.[2] As a result, molecules containing this moiety often exhibit a longer physiological half-life and improved resistance to metabolic degradation, making them attractive candidates for drug development.[3][4]

Pillar 1: Unraveling the Source of Stability - The Electronic Influence of the Trifluoromethyl Group

The inherent stability of the this compound ring can be attributed to the profound electronic effects exerted by the trifluoromethyl substituent. The C-F bond is one of the strongest in organic chemistry, contributing to the overall metabolic robustness of the CF3 group.[4] Furthermore, the high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect.

This electron withdrawal has two primary consequences for the stability of the oxazolidine ring:

-

Destabilization of the Hemiaminal Cation Intermediate: The hydrolysis of oxazolidines typically proceeds through a ring-opening mechanism involving protonation of the ring nitrogen or oxygen, followed by the formation of a hemiaminal cation intermediate. The potent electron-withdrawing CF3 group at the 2-position strongly destabilizes this positively charged intermediate, thereby increasing the activation energy required for ring cleavage.

-

Reduced Basicity of the Ring Nitrogen: The inductive effect of the trifluoromethyl group also decreases the basicity of the nitrogen atom within the oxazolidine ring.[5] This reduced basicity makes the nitrogen less susceptible to protonation, which is often the initial step in acid-catalyzed hydrolysis.

These electronic factors collectively render the this compound ring significantly more resistant to hydrolytic cleavage compared to its non-fluorinated counterparts, such as 2-methyl or 2-unsubstituted oxazolidines.[6]

Pillar 2: Degradation Pathways and Mechanistic Insights

While remarkably stable, the this compound ring is not entirely inert. Under forcing conditions, such as strong acid or base at elevated temperatures, hydrolysis can occur, leading to ring opening. The generally accepted mechanism for oxazolidine hydrolysis involves the formation of a ring-opened iminium ion intermediate, which is then hydrolyzed to the corresponding amino alcohol and aldehyde or ketone.[7][8]

However, in the case of the 2-trifluoromethyl derivative, the equilibrium is heavily shifted towards the closed-ring form due to the destabilization of the key intermediates.

Diagram of Postulated Degradation Pathway

Caption: Postulated hydrolytic degradation pathway of the this compound ring.

Pillar 3: A Self-Validating System for Stability Assessment - Forced Degradation Studies

To rigorously assess the stability of a drug candidate containing the this compound moiety and to identify potential degradation products, a comprehensive forced degradation study is essential.[9][10] These studies involve subjecting the compound to a range of stress conditions that are more severe than those it would encounter during manufacturing, storage, and clinical use.[11]

Experimental Protocol: Forced Degradation of a this compound Containing Compound

This protocol is a representative workflow for conducting forced degradation studies in accordance with ICH guidelines.[12]

1. Sample Preparation:

- Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[13]

2. Stress Conditions:

- Acid Hydrolysis: Treat the drug solution with 0.1 M and 1 M hydrochloric acid at room temperature and 60°C for up to 7 days. Neutralize samples with an appropriate base before analysis.[13]

- Base Hydrolysis: Treat the drug solution with 0.1 M and 1 M sodium hydroxide at room temperature and 60°C for up to 7 days. Neutralize samples with an appropriate acid before analysis.[13]

- Oxidative Degradation: Treat the drug solution with 3% and 30% hydrogen peroxide at room temperature for up to 7 days.

- Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at 80°C and 105°C for up to 7 days.[14]

- Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][15] A dark control sample should be stored under the same conditions to exclude thermal degradation.

3. Sample Analysis:

- At specified time points, withdraw aliquots from each stress condition.

- Analyze the samples using a validated stability-indicating HPLC method (see below).

- Utilize LC-MS/MS and high-resolution mass spectrometry (HRMS) to identify and characterize any significant degradation products.[16]

- Employ 19F NMR to monitor the integrity of the trifluoromethyl group and to aid in the structural elucidation of fluorinated degradants.[4]

Diagram of Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation studies and analysis.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting the stability data.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 7 days | 60°C | < 5% | Not Detected |

| 1 M HCl | 7 days | 60°C | 5-10% | Tentative: Ring-opened products | |

| Base Hydrolysis | 0.1 M NaOH | 7 days | 60°C | < 5% | Not Detected |

| 1 M NaOH | 7 days | 60°C | < 5% | Not Detected | |

| Oxidation | 30% H₂O₂ | 7 days | RT | < 2% | Not Detected |

| Thermal | Dry Heat | 7 days | 105°C | < 2% | Not Detected |

| Photostability | 1.2 million lux hrs | N/A | RT | < 2% | Not Detected |

Note: The % degradation values in this table are hypothetical and serve as an illustration of the expected high stability of the this compound ring.

Analytical Methodologies for Stability Assessment

The development of a robust, stability-indicating analytical method is paramount for accurately assessing the stability of the drug substance and quantifying any degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the workhorse for stability studies. The method should be capable of separating the parent drug from all potential degradation products and formulation excipients.

Starting HPLC Method Parameters:

-

Column: C18, 2.1 x 100 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% to 95% B over 10 minutes

-

Flow Rate: 0.4 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), is indispensable for the identification and structural elucidation of degradation products.[17] By comparing the mass spectra and fragmentation patterns of the parent drug and any new peaks observed in the chromatograms of stressed samples, the structures of the degradants can be proposed.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a uniquely powerful tool for studying fluorinated compounds.[4][7] It offers high sensitivity and a wide chemical shift range, allowing for the unambiguous detection and quantification of the parent drug and any fluorinated degradation products. Changes in the chemical environment of the trifluoromethyl group upon ring opening or other transformations will result in distinct signals in the ¹⁹F NMR spectrum, providing valuable mechanistic insights.[18]

Conclusion and Future Perspectives

The this compound ring is an exceptionally stable heterocyclic motif that offers significant advantages in drug design. Its inherent resistance to hydrolysis, conferred by the strong electron-withdrawing nature of the trifluoromethyl group, contributes to enhanced metabolic stability and a longer in vivo half-life of drug candidates. While highly stable, it is imperative to conduct rigorous forced degradation studies to fully characterize the stability profile of any new chemical entity containing this scaffold.

The methodologies outlined in this guide provide a robust framework for assessing the stability of this compound-containing compounds. By employing a combination of forced degradation studies and advanced analytical techniques such as HPLC, LC-MS, and ¹⁹F NMR, drug development professionals can gain a thorough understanding of the degradation pathways and ensure the safety and efficacy of novel therapeutics. As the use of fluorinated motifs in medicinal chemistry continues to expand, a deep understanding of their stability characteristics will remain a critical component of successful drug development.

References

-

Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135–4145. [Link]

- Meanwell, N. A. (2018). A retrospective on the strategic application of fluorine in drug design. Journal of Medicinal Chemistry, 61(22), 9775–9819.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003).

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.

-

Ostervold, C. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

- (2019). Fluorine in drug discovery: Role, design and case studies.

- (2025).

-

ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Fang, M., Ivanisevic, J., Johnson, C. H., Kurczy, M. E., Patti, G. J., Hoang, L. T., ... & Siuzdak, G. (2015). Thermal degradation of small molecules: a global metabolomic investigation. Analytical chemistry, 87(18), 9116–9124. [Link]

-

Lau, J., & Ghose, A. K. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 988–992. [Link]

- Fife, T. H., & Hagopian, L. (1968). Oxazolidine Hydrolysis. The Participation of Solvent and Buffer in Ring Opening. Journal of the American Chemical Society, 90(4), 1007–1014.

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. [Link]

-

Fang, M., Ivanisevic, J., Johnson, C. H., Kurczy, M. E., Patti, G. J., Hoang, L. T., ... & Siuzdak, G. (2015). Thermal degradation of small molecules: a global metabolomic investigation. Analytical chemistry, 87(18), 9116-9124. [Link]

-

Sadou Yaye, H., Tilleul, S., Mabondzo, A., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. [Link]

- ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

-

PharmaTutor. (2013). Photostability Testing. [Link]

-

Vinken, E., & Schanstra, J. P. (1998). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Biodegradation, 9(6), 475–486. [Link]

-

Kumari, G., Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Zhegrova, S., & Zupan, M. (2013). Trifluoromethylated heterocycles. Topics in heterocyclic chemistry, 32, 1–48. [Link]

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362-3371. [Link]

-

Giraud, F., Gissot, A., & Couty, F. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry–A European Journal, 26(62), 14111-14115. [Link]

-

Raghunandan, A., Kumar, P., & Kumar, Y. R. (2017). Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry. Rapid Communications in Mass Spectrometry, 31(9), 807–818. [Link]

Sources

- 1. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Degradation of a Fluoropyridinyl Drug in capsule Formulation: Degradant Identification, Proposed Degradation Mechanism, and Formulation Optimization | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]

- 12. database.ich.org [database.ich.org]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmatutor.org [pharmatutor.org]

- 16. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 2-(Trifluoromethyl)-1,3-Oxazolidine with Electrophiles

Foreword: The Strategic Value of the 2-(Trifluoromethyl)-1,3-Oxazolidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When this privileged functional group is embedded within a heterocyclic framework like the 1,3-oxazolidine ring, it gives rise to a versatile chiral building block: the this compound. This guide provides an in-depth exploration of the reactivity of this scaffold with a range of electrophiles, offering both mechanistic insights and practical, field-proven protocols for its synthetic manipulation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of these valuable intermediates.

The Core Chemistry: Understanding the Reactivity Profile

The reactivity of this compound is fundamentally dictated by the strong electron-withdrawing nature of the trifluoromethyl group. This has two major consequences:

-

Decreased Nucleophilicity of the Ring Nitrogen: The nitrogen atom of the oxazolidine is significantly less nucleophilic compared to its non-fluorinated counterparts. This attenuated reactivity necessitates the use of more reactive electrophiles or activating conditions to achieve reactions at the nitrogen center.

-

Enhanced Stability and Susceptibility to Lewis Acid-Mediated Ring Opening: The trifluoromethyl group stabilizes the oxazolidine ring towards hydrolysis.[2] However, upon coordination of a Lewis acid to the ring oxygen, the C2-carbon becomes highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening. This duality in reactivity is the key to the synthetic utility of this scaffold.

Our exploration of the reactivity of this compound with electrophiles will be centered around these two key modes of action: reactions at the nitrogen atom and ring-opening reactions.

Reactions at the Nitrogen Atom: N-Acylation and N-Alkylation

N-Acylation: A Robust and High-Yielding Transformation

The N-acylation of 2-(trifluoromethyl)-1,3-oxazolidines is a well-established and efficient transformation, providing access to a wide range of N-acyl derivatives. These products are valuable intermediates, for example, as chiral auxiliaries in asymmetric synthesis.

Causality Behind Experimental Choices: Due to the reduced nucleophilicity of the oxazolidine nitrogen, strong electrophilic acylating agents such as acid chlorides and anhydrides are typically required. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: General Procedure for N-Acylation

-

Reactant Preparation: Dissolve the this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: Add a suitable base (e.g., triethylamine, pyridine, 1.1-1.5 equiv).

-

Acylating Agent Addition: Slowly add the acid chloride or anhydride (1.0-1.2 equiv) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Examples of N-Acylation of 2-(Trifluoromethyl)-1,3-Oxazolidines

| Entry | Acylating Agent | Base | Solvent | Yield (%) | Reference |

| 1 | Acetyl chloride | Triethylamine | DCM | >90 | [2] |

| 2 | Benzoyl chloride | Pyridine | DCM | >95 | [2] |

| 3 | Acetic anhydride | Pyridine | Neat | >90 | [2] |

| 4 | (Boc)2O | DMAP | DCM | >98 |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

N-Alkylation: Navigating the Reduced Nucleophilicity

Direct N-alkylation of 2-(trifluoromethyl)-1,3-oxazolidines is more challenging than N-acylation due to the significantly diminished nucleophilicity of the nitrogen atom. While specific literature on the N-alkylation of this particular scaffold is scarce, we can extrapolate from the reactivity of analogous, weakly nucleophilic heterocyclic systems.

Expert Insights and Plausible Methodologies:

-

Use of Highly Reactive Alkylating Agents: Strong electrophiles such as alkyl triflates, tosylates, or fluorosulfonates are likely necessary to achieve efficient alkylation.[3]

-

Forced Conditions: The reaction may require elevated temperatures and longer reaction times.

-

Strong Bases: The use of strong, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) to deprotonate the nitrogen and generate a more nucleophilic amide anion could be a viable strategy.

Proposed Experimental Protocol: N-Alkylation with an Alkyl Halide

-

Amide Formation: To a solution of the this compound (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Alkylating Agent Addition: Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 equiv).

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. If no reaction is observed, gentle heating (e.g., to 50-60 °C) may be required.

-

Work-up and Purification: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Lewis Acid-Mediated Ring-Opening: A Gateway to Chiral Trifluoromethylated Amines

A highly valuable and synthetically powerful reaction of 2-(trifluoromethyl)-1,3-oxazolidines is their stereoselective ring-opening with nucleophiles upon activation with a Lewis acid.[4] This transformation provides access to a variety of functionalized α-trifluoromethylamines, which are important building blocks in medicinal chemistry.

Mechanistic Rationale:

The Lewis acid coordinates to the oxygen atom of the oxazolidine ring, which significantly enhances the electrophilicity of the C2 carbon. This activation facilitates the attack of a nucleophile, leading to the cleavage of the C2-O bond and the formation of a new carbon-nucleophile bond. The stereochemical outcome of the reaction is often controlled by the stereochemistry of the starting chiral oxazolidine.

Diagram 1: General Mechanism of Lewis Acid-Mediated Ring-Opening

Caption: Lewis acid activation and subsequent nucleophilic attack.

Experimental Protocol: Diastereoselective Ring-Opening with a Silyl Enol Ether

-

Reactant Preparation: To a solution of the chiral this compound (1.0 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid (e.g., titanium tetrachloride, 1.1 equiv) dropwise.

-

Stirring: Stir the resulting mixture at -78 °C for 30 minutes.

-

Nucleophile Addition: Slowly add a solution of the silyl enol ether (1.2 equiv) in dichloromethane to the reaction mixture.

-

Reaction: Continue stirring at -78 °C for the specified time (typically 2-4 hours), monitoring the reaction by TLC.

-

Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 2: Scope of Nucleophiles in Lewis Acid-Mediated Ring-Opening Reactions

| Entry | Nucleophile | Lewis Acid | Diastereomeric Ratio | Yield (%) | Reference |

| 1 | Allyltrimethylsilane | TiCl4 | >95:5 | 85 | [4] |

| 2 | Trimethylsilyl cyanide | TiCl4 | >95:5 | 90 | [4] |

| 3 | Silyl enol ether of acetone | BF3·OEt2 | 90:10 | 78 | [4] |

| 4 | Silyl ketene acetal | TiCl4 | >95:5 | 82 | [4] |

Note: Diastereomeric ratios and yields are representative and depend on the specific substrates and reaction conditions.

Summary and Future Outlook

The this compound scaffold is a versatile and valuable building block in organic synthesis, particularly for the preparation of chiral trifluoromethyl-containing molecules. Its reactivity is characterized by a balance between the reduced nucleophilicity of the nitrogen atom and the susceptibility of the ring to undergo Lewis acid-mediated ring-opening.

Diagram 2: Reactivity Summary of this compound

Caption: Key electrophilic transformations of the scaffold.

Future research in this area will likely focus on expanding the scope of N-alkylation reactions, developing catalytic and enantioselective ring-opening procedures with a broader range of nucleophiles, and exploring the reactivity of the oxazolidine ring with other classes of electrophiles. The continued development of synthetic methodologies for the manipulation of 2-(trifluoromethyl)-1,3-oxazolidines will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

-

Chaume, G.; Barbeau, O.; Lesot, P.; Brigaud, T. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. J. Org. Chem.2010 , 75 (12), 4135–4145. [Link]

-

Lebouvier, N.; Laroche, C.; Huguenot, F.; Brigaud, T. Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids. Tetrahedron Lett.2002 , 43 (15), 2827–2830. [Link]

-

Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science2007 , 317 (5846), 1881–1886. [Link]

-

Santos, L.; Donnard, M.; Panossian, A.; Vors, J.-P.; Jeschke, P.; Bernier, D.; Pazenok, S.; Leroux, F. R. SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. J. Org. Chem.2022 , 87 (4), 2012–2021. [Link]

Sources

The Strategic Advantage: Unpacking the Role of the Trifluoromethyl Group in Oxazolidine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the multifaceted role of the trifluoromethyl group specifically within the context of oxazolidine chemistry. We will explore its impact on physicochemical properties, stereochemical outcomes in synthesis, and its applications as a powerful chiral auxiliary and a key component in bioactive molecules. This document serves as a technical resource, synthesizing field-proven insights with detailed experimental considerations to empower researchers in harnessing the full potential of trifluoromethylated oxazolidines.

Introduction: The Power of Fluorination in a Privileged Scaffold

The oxazolidinone ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably a class of synthetic antibiotics that combat multidrug-resistant bacteria.[1][2] Their rigid structure allows for a well-defined spatial presentation of substituents, making them ideal for targeted interactions with biological macromolecules. Concurrently, the trifluoromethyl (CF3) group has earned a reputation as a "group of choice" for medicinal chemists.[3][4] Its introduction into a drug candidate can dramatically alter physicochemical properties, often leading to significant improvements in efficacy and pharmacokinetics.[3]

The convergence of these two powerful entities—the oxazolidine core and the CF3 group—creates a class of molecules with exceptional potential. This guide will dissect the fundamental principles governing the interplay between the CF3 group and the oxazolidine ring, providing a comprehensive overview for professionals in drug discovery and chemical synthesis.

The Trifluoromethyl Group's Influence on Oxazolidine Properties

The introduction of a CF3 group onto an oxazolidine ring imparts a unique set of characteristics that are pivotal to its function in both biological and synthetic contexts.

Physicochemical Impact: A Paradigm Shift in Molecular Properties

The CF3 group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key drivers of its utility.[4][5]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[3][6] This increased stability can lead to a longer biological half-life and improved bioavailability of drug candidates.[6]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule.[3][5] This property can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to improved absorption and distribution.[3]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in the oxazolidine ring. This modulation can be critical for optimizing drug-receptor interactions and solubility profiles.[3]

The following diagram illustrates the logical relationship between the intrinsic properties of the CF3 group and its consequent impact on the broader ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.

Caption: Logical relationship of the trifluoromethyl group's impact on ADME properties.

Stereoelectronic Effects and Conformational Control

The steric bulk of the CF3 group, which is larger than a methyl group, combined with its electronic properties, plays a crucial role in directing the stereochemical outcome of reactions.[4] When incorporated into a chiral oxazolidinone auxiliary, the CF3 group can effectively shield one face of the enolate, leading to high diastereoselectivity in alkylation and aldol reactions.[7][8]

Synthetic Strategies for Trifluoromethylated Oxazolidinones

The synthesis of trifluoromethylated oxazolidinones can be approached in several ways, primarily differing in the stage at which the trifluoromethyl group is introduced and the method of cyclization.

Diastereoselective Synthesis from Trifluoromethylated Precursors

A common and effective strategy involves the use of chiral trifluoromethylated building blocks. For instance, the highly diastereoselective aza-Michael addition of an optically pure 4-phenyl-2-oxazolidinone to 3,3,3-trifluoro-1-nitropropene serves as a key step in producing enantiomerically pure trifluoromethylated piperazines, where the oxazolidinone acts as a chiral directing group.[9] Another approach involves the reaction of (trifluoromethyl)trimethylsilane (TMS-CF3, the Ruppert-Prakash reagent) with amino acid-derived N-substituted oxazolidin-5-ones to yield adducts that can be hydrolyzed to α-amino trifluoromethyl ketones.[10]

The following workflow outlines a general approach to synthesizing chiral trifluoromethylated oxazolidinones.

Sources

- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Oxazolidinones: a novel class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Integration of 2-(Trifluoromethyl)-1,3-oxazolidine as a Proline Surrogate in Modern Peptide and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptide backbones, playing a pivotal role in protein folding, stability, and molecular recognition events. However, the inherent cis-trans isomerization of the Xaa-Pro amide bond can lead to conformational heterogeneity, posing challenges in the design of peptidomimetics with well-defined three-dimensional structures. This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)-1,3-oxazolidine (Tfm-oxazolidine) as a hydrolytically stable and conformationally directing proline surrogate. We delve into the synthetic strategies for its preparation, the profound stereoelectronic effects of the trifluoromethyl group on amide bond geometry, and its applications in enhancing the pharmacological properties of peptides, including proteolytic stability and bioactivity. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of this fluorinated proline analog in their scientific endeavors.

Introduction: The Proline Conundrum and the Rise of Fluorinated Surrogates

Proline's distinctive pyrrolidine ring restricts the Ramachandran space of the preceding residue and introduces a predisposition for β-turns and polyproline helices, crucial motifs in biological signaling pathways. However, the low rotational barrier of the prolyl amide bond results in a dynamic equilibrium between the trans and cis conformers, which can be detrimental when a specific conformation is required for biological activity.

To address this challenge, medicinal chemists have explored a variety of proline analogs designed to bias the amide bond equilibrium and enhance metabolic stability. Among these, fluorinated proline surrogates have emerged as a particularly promising class of building blocks. The introduction of the highly electronegative trifluoromethyl group can exert profound stereoelectronic effects, influencing the local geometry and electronic properties of the peptide backbone. This guide focuses specifically on this compound, a proline surrogate that offers a unique combination of hydrolytic stability and conformational control.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines involves the condensation of a serine ester with trifluoroacetaldehyde hemiacetal.[1] This reaction proceeds readily and allows for the stereospecific incorporation of the serine backbone into the oxazolidine ring.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (S)-methyl 2-((4S)-2-(Trifluoromethyl)-1,3-oxazolidin-4-yl)acetate

This protocol provides a detailed procedure for the synthesis of a representative this compound derivative from L-serine methyl ester hydrochloride.

Materials:

-

L-Serine methyl ester hydrochloride

-

Trifluoroacetaldehyde ethyl hemiacetal

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Preparation of the Free Amine: To a suspension of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour. The formation of triethylammonium chloride will be observed as a white precipitate.

-

Condensation Reaction: To the reaction mixture, add anhydrous MgSO₄ (2.0 eq) followed by trifluoroacetaldehyde ethyl hemiacetal (1.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Filter the reaction mixture to remove MgSO₄ and the triethylammonium chloride precipitate. Wash the filter cake with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (S)-methyl 2-((4S)-2-(trifluoromethyl)-1,3-oxazolidin-4-yl)acetate as a mixture of diastereomers at the C2 position. The diastereomers can often be separated by careful chromatography.

N-Acylation of this compound: Overcoming Electronic Deactivation

A significant challenge in incorporating Tfm-oxazolidine into peptides is the reduced nucleophilicity of the ring nitrogen due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. Standard peptide coupling conditions are often sluggish and inefficient. However, activation of the carboxylic acid partner as an acid fluoride has proven to be a mild and effective method for the N-acylation of these deactivated heterocycles.[2]

Figure 2: Workflow for the N-acylation of this compound using an acid fluoride.

Experimental Protocol: N-Boc Protection of (S)-methyl 2-((4S)-2-(Trifluoromethyl)-1,3-oxazolidin-4-yl)acetate

This protocol details the N-acylation using Boc-anhydride, a common protecting group strategy in peptide synthesis. Milder bases and optimized conditions are often required.

Materials:

-

(S)-methyl 2-((4S)-2-(trifluoromethyl)-1,3-oxazolidin-4-yl)acetate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve (S)-methyl 2-((4S)-2-(trifluoromethyl)-1,3-oxazolidin-4-yl)acetate (1.0 eq) in anhydrous DCM. Add Et₃N (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Addition of Boc Anhydride: To the stirred solution, add Boc₂O (1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the N-Boc protected product.

Conformational Impact: A Stereoelectronic Switch for Amide Geometry

The trifluoromethyl group at the C2 position of the oxazolidine ring exerts a powerful influence on the conformational preference of the preceding amide bond. The strong electron-withdrawing nature of the CF₃ group favors a trans amide conformation. This is attributed to a combination of steric hindrance disfavoring the cis arrangement and favorable electronic interactions that stabilize the trans isomer.

Comparative Conformational Analysis

| Parameter | Ac-Pro-OMe | Ac-(Tfm-Oxazolidine)-OMe (Predicted) |

| Ktrans/cis | ~4.8 (at 300 K)[3] | Significantly > 4.8 |

| Predominant Conformer | trans | Strongly trans |

| Key Stereoelectronic Effect | Pyrrolidine ring pucker | Strong inductive effect of CF₃ group |

Note: The data for Ac-(Tfm-Oxazolidine)-OMe is predicted based on qualitative descriptions in the literature; specific quantitative data from direct NMR comparison is an area for further investigation.

This strong preference for the trans conformation makes Tfm-oxazolidine an excellent tool for inducing and stabilizing specific secondary structures in peptides, such as β-turns, where a trans prolyl amide bond is a prerequisite.

Enhanced Proteolytic Stability: A Shield for Peptide Therapeutics

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in vivo. The incorporation of unnatural amino acids is a well-established strategy to enhance proteolytic resistance. The steric bulk and the electronic nature of the trifluoromethyl group in Tfm-oxazolidine can hinder the recognition and cleavage of adjacent peptide bonds by proteases.

While direct comparative quantitative data for peptides containing this compound versus proline is limited, studies on peptides incorporating other fluorinated amino acids have demonstrated significant increases in stability against enzymatic degradation.[4] It is reasonable to extrapolate that the Tfm-oxazolidine moiety would confer similar, if not enhanced, protection.

Assessing Proteolytic Stability: A General Protocol

A common method to evaluate the proteolytic stability of a peptide is to incubate it with a relevant protease or in serum and monitor the disappearance of the intact peptide over time by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Procedure for a Protease Cleavage Assay:

-

Peptide Solutions: Prepare stock solutions of the proline-containing peptide and the Tfm-oxazolidine-containing peptide in a suitable buffer (e.g., PBS, pH 7.4).

-

Enzyme Solution: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.

-

Incubation: Add the protease solution to the peptide solutions to initiate the enzymatic reaction. Incubate the mixtures at 37 °C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a solution of trifluoroacetic acid (TFA).

-

Analysis: Analyze the quenched samples by RP-HPLC.

-

Quantification: Determine the peak area of the intact peptide at each time point and plot the percentage of remaining peptide versus time to determine the half-life of the peptide.

Applications in Drug Design and Peptidomimetics

The unique properties of this compound make it a valuable building block in the design of novel therapeutics and research tools:

-

Stabilization of Bioactive Conformations: By enforcing a trans amide bond, Tfm-oxazolidine can be used to lock peptides into their biologically active conformations, potentially leading to increased potency and selectivity.

-

Enhanced Metabolic Stability: The increased resistance to proteolytic cleavage can extend the in vivo half-life of peptide drugs, improving their pharmacokinetic profiles.

-

Modulation of Physicochemical Properties: The introduction of a trifluoromethyl group increases the lipophilicity of the peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

19F NMR Probe: The trifluoromethyl group serves as a sensitive and specific probe for 19F NMR studies, allowing for the investigation of peptide conformation and binding interactions without the background signal inherent in 1H NMR.[3]

Conclusion and Future Perspectives

This compound represents a powerful tool in the arsenal of the modern peptide and medicinal chemist. Its straightforward synthesis, coupled with its ability to confer significant conformational control and enhanced proteolytic stability, makes it an attractive proline surrogate for a wide range of applications. While the full quantitative characterization of its impact on peptide properties is an ongoing area of research, the existing evidence strongly supports its utility in the design of next-generation peptidomimetics and peptide-based therapeutics. Future work will likely focus on the synthesis of a broader range of Tfm-oxazolidine derivatives with diverse functionalities and a more detailed elucidation of their structural and biological effects in complex biological systems.

References

-

Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available at: [Link]

-

Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link]

-

Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. Available at: [Link]

-

Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

-

Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Hydrolytic Stability of 2-(Trifluoromethyl)-1,3-Oxazolidines

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. Among these, the 2-(trifluoromethyl)-1,3-oxazolidine moiety has emerged as a particularly intriguing structural motif. This technical guide provides a comprehensive examination of the hydrolytic stability of this class of compounds. We will delve into the mechanistic underpinnings of their remarkable stability, present detailed protocols for rigorous stability assessment under various conditions, and discuss the state-of-the-art analytical methodologies for their characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Trifluoromethyl Group in Oxazolidine Chemistry

The 1,3-oxazolidine ring is a versatile heterocyclic system found in numerous biologically active compounds. However, the hydrolytic lability of the aminal functionality can be a significant drawback in drug design, leading to premature degradation. The introduction of a trifluoromethyl (CF₃) group at the C-2 position dramatically alters the electronic nature of the ring, conferring exceptional stability.[1] This stability stems from the strong electron-withdrawing inductive effect of the CF₃ group, which destabilizes the transition state leading to ring opening.[1] Consequently, these "Tfm-pseudoproline" surrogates are completely configurationally and hydrolytically stable under a wide range of conditions, making them highly valuable in peptide and small molecule drug design.[1]

Understanding and quantifying this stability is paramount for predicting the pharmacokinetic profile and shelf-life of drug candidates incorporating this scaffold. This guide will provide the necessary framework for these critical evaluations.

Mechanistic Insights into Hydrolytic Stability

The hydrolysis of a typical oxazolidine proceeds via a ring-chain tautomerism mechanism, which is often catalyzed by acid or base.[2][3][4][5] This process involves the protonation of the ring nitrogen or oxygen, followed by nucleophilic attack of water to open the ring, forming a transient hemiaminal intermediate that subsequently decomposes to the corresponding amino alcohol and aldehyde or ketone.

Caption: General mechanism of acid-catalyzed hydrolysis of a typical 1,3-oxazolidine.

In stark contrast, for 2-(trifluoromethyl)-1,3-oxazolidines, the powerful inductive effect of the CF₃ group significantly reduces the basicity of the ring nitrogen and the electron density at the C-2 carbon. This electronic deactivation strongly disfavors the initial protonation step and subsequent nucleophilic attack by water, effectively shutting down the hydrolysis pathway under physiological conditions.

Experimental Assessment of Hydrolytic Stability

To rigorously quantify the stability of 2-(trifluoromethyl)-1,3-oxazolidines, a forced degradation study is recommended, following the principles outlined in the ICH Q1A(R2) guidelines.[6][7][8] This involves subjecting the compound to stress conditions that are more severe than typical storage conditions to identify potential degradation pathways and products.[7][9]

Preparation of Buffers for pH-Dependent Stability Studies

The hydrolytic stability should be assessed across a range of pH values to simulate different physiological and formulation environments.[8] The following are standard buffer preparations:

-

Acidic Buffer (pH 2.0, 0.1 M HCl):

-

Carefully add 8.3 mL of concentrated hydrochloric acid (37%) to approximately 900 mL of deionized water.

-

Adjust the final volume to 1000 mL with deionized water.

-

-

Neutral Buffer (pH 7.4, 0.1 M Phosphate Buffer): [10]

-

Basic Buffer (pH 9.0, 0.05 M Borate Buffer): [10]

Best Practices for Buffer Preparation:

-

Always use analytical grade reagents and deionized or distilled water.[11]

-

Calibrate the pH meter with standard buffers before use.[11]

-

Label all prepared buffers with the name, concentration, pH, and date of preparation.[10]

Protocol for Hydrolytic Stability Study

This protocol is designed to assess the stability of a this compound derivative over time at various pH values and temperatures.

Caption: Workflow for the hydrolytic stability assessment of 2-(trifluoromethyl)-1,3-oxazolidines.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent, such as acetonitrile or methanol.

-

Sample Preparation:

-

For each pH condition (2.0, 7.4, and 9.0), pipette a calculated volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 100 µg/mL.

-

Prepare samples in triplicate for each condition to ensure reproducibility.

-

-

Incubation:

-

Place the prepared sample vials in temperature-controlled chambers at 40°C (standard) and 60°C (accelerated condition).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample vial.

-

If necessary, quench the reaction by neutralizing the aliquot with an appropriate acid or base to prevent further degradation before analysis.

-

-

Analysis:

-

Analyze the samples immediately using a validated stability-indicating HPLC-MS method.

-

Analytical Methodologies for Stability Assessment

A robust and validated analytical method is crucial for accurately quantifying the parent compound and detecting any potential degradation products.[9] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred technique.

HPLC-MS Method

-

Chromatographic Separation: A C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is typically effective for separating the polar parent compound from non-polar degradants.[12]

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) generally provides good peak shape and resolution.[12]

-

Detection:

NMR Spectroscopy for Mechanistic Studies

¹H NMR spectroscopy is a powerful tool for studying the dynamics of oxazolidine hydrolysis and ring-chain tautomerism in solution.[14] By monitoring the changes in the chemical shifts and integrals of specific protons over time, one can directly observe the disappearance of the parent oxazolidine and the appearance of ring-opened intermediates or final degradation products.[14]

Data Presentation and Interpretation

The results of the hydrolytic stability study should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hydrolytic Stability of Compound X at 40°C

| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |

| 0 | 100.0 ± 0.2 | 100.0 ± 0.1 | 100.0 ± 0.3 |

| 2 | 99.8 ± 0.3 | 99.9 ± 0.2 | 99.7 ± 0.2 |

| 4 | 99.7 ± 0.2 | 99.8 ± 0.1 | 99.6 ± 0.4 |

| 8 | 99.5 ± 0.4 | 99.7 ± 0.3 | 99.4 ± 0.3 |

| 24 | 99.2 ± 0.3 | 99.5 ± 0.2 | 99.1 ± 0.5 |

| 48 | 98.9 ± 0.5 | 99.3 ± 0.3 | 98.8 ± 0.4 |

Table 2: Hydrolytic Stability of Compound X at 60°C (Accelerated)

| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |

| 0 | 100.0 ± 0.2 | 100.0 ± 0.1 | 100.0 ± 0.3 |

| 2 | 99.5 ± 0.3 | 99.7 ± 0.2 | 99.4 ± 0.2 |

| 4 | 99.2 ± 0.2 | 99.5 ± 0.1 | 99.0 ± 0.4 |

| 8 | 98.8 ± 0.4 | 99.2 ± 0.3 | 98.5 ± 0.3 |

| 24 | 98.0 ± 0.3 | 98.7 ± 0.2 | 97.6 ± 0.5 |

| 48 | 97.1 ± 0.5 | 98.1 ± 0.3 | 96.5 ± 0.4 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Interpretation: The data presented in the tables would indicate exceptional hydrolytic stability for Compound X across a wide pH range, with minimal degradation observed even under accelerated conditions. This high level of stability is characteristic of 2-(trifluoromethyl)-1,3-oxazolidines.

Conclusion

The this compound scaffold represents a significant advancement in the design of stable heterocyclic compounds for pharmaceutical applications. The profound electronic influence of the trifluoromethyl group imparts a remarkable resistance to hydrolysis, a key attribute for developing drug candidates with favorable pharmacokinetic and shelf-life properties. The experimental protocols and analytical methodologies detailed in this guide provide a robust framework for the rigorous assessment of this stability, ensuring that development decisions are based on sound scientific data. As the quest for more effective and stable therapeutics continues, the principles and techniques outlined herein will be of considerable value to the scientific community.

References

-

Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135–4145. [Link]

-

Bundgaard, H. (1992). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 81(1), 1-12. [Link]

-

Lab SOP Guide. (n.d.). How to Prepare Buffers for Pharmaceutical Product Analysis. Lab SOP Guide. [Link]

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.

-

Rani, M., & Saini, S. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Taibah University Medical Sciences, 12(5), 373-379. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Pharmacy Infoline. (n.d.). Preparation of buffers, Stability of Buffers. Pharmacy Infoline. [Link]

-

Fife, T. H. (1968). Oxazolidines Hydrolysis. Scribd. [Link]

-

Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Saiz, C., Wipf, P., & Mahler, G. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines, and spirothiazolidines. The Journal of organic chemistry, 76(14), 5738–5746. [Link]

-

Pharmaffiliates. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaffiliates. [Link]

-

Choudhary, A. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. [Link]

-

Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Journal of organic chemistry, 75(12), 4135-45. [Link]

-

Cordes, E. H., & Jencks, W. P. (1962). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 27(5), 1594-1597. [Link]

-

Saiz, C., Wipf, P., & Mahler, G. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines, and spirothiazolidines. The Journal of organic chemistry, 76(14), 5738-46. [Link]

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. SciSpace. [Link]

-

Zhang, Y., et al. (2023). Investigation of hydrolytic stability of N-trifluoromethyl secondary and tertiary amines. ResearchGate. [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Pihlaja, K., & Fülöp, F. (2007). Substituent effects in the ring-chain tautomerism of 4-alkyl-2-aryl substituted oxazolidines and tetrahydro-1,3-oxazines. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Oxazolidine. Wikipedia. [Link]

-

Reibarkh, M., et al. (2003). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 47(7), 2267-2272. [Link]

-

Pihlaja, K., et al. (1993). Ring-chain tautomerism in oxazolidines. The Journal of Organic Chemistry, 58(24), 6548-6554. [Link]

-

Li, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. National Institutes of Health. [Link]

-

Li, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Semantic Scholar. [Link]

Sources

- 1. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines, and spirothiazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijcrt.org [ijcrt.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmasciences.in [pharmasciences.in]

- 11. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]

- 12. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 2-(Trifluoromethyl)-1,3-oxazolidine synthesis

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(trifluoromethyl)-1,3-oxazolidine scaffold is a cornerstone in modern medicinal chemistry, imparting advantageous properties such as enhanced metabolic stability and target affinity to bioactive molecules. This guide provides a comprehensive analysis of the primary synthetic routes to this valuable heterocycle. We delve into the mechanistic underpinnings of the classical condensation of trifluoroacetaldehyde equivalents with 1,2-amino alcohols, explore strategies for controlling stereochemical outcomes, and present detailed experimental protocols. Furthermore, alternative synthetic methodologies are discussed, offering a broad perspective for researchers in the field. The content is structured to provide both a foundational understanding and practical insights for the synthesis and application of 2-(trifluoromethyl)-1,3-oxazolidines in drug discovery and development.

The Strategic Importance of the this compound Moiety